

An In-depth Technical Guide to 2-Chloropyridine: Fundamental Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloropyridine

Cat. No.: B7768013

[Get Quote](#)

Introduction

2-Chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] This colorless to light yellow liquid, with the chemical formula C₅H₄ClN, is a halogenated derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.^{[1][2]} The strategic placement of the chlorine atom at the 2-position profoundly influences the electronic properties of the pyridine ring, rendering it a versatile substrate for a wide array of chemical transformations. Its utility as a key intermediate stems from the lability of the carbon-chlorine bond and the potential for functionalization at other positions on the ring.^[3] This guide provides a comprehensive overview of the fundamental properties and characteristic reactivity of **2-chloropyridine**, offering insights into its behavior in key organic reactions and providing practical experimental protocols for its application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of **2-chloropyridine** is essential for its safe handling, purification, and characterization.

Physical Properties

2-Chloropyridine is a colorless, oily liquid under standard conditions.^[4] Key physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C_5H_4ClN	[1] [5]
Molar Mass	113.54 g/mol	[1] [2] [5]
Appearance	Colorless to light yellow liquid	[1] [5] [6]
Density	1.20 g/mL at 25 °C	[5] [7] [8]
Melting Point	-46 °C	[5] [6]
Boiling Point	166-170 °C	[4] [5] [6]
Flash Point	65 °C (149 °F)	[1] [4] [6]
Solubility in Water	27 g/L at 20 °C	[1] [5]
Refractive Index (n^{20}/D)	1.532	[1] [7] [8]
logP	1.22	[4] [9]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **2-chloropyridine**.

- 1H NMR (300 MHz, $CDCl_3$): The proton NMR spectrum of **2-chloropyridine** exhibits four distinct signals in the aromatic region. The proton at the 6-position (adjacent to nitrogen) is the most deshielded.
 - δ 8.32 (ddd, $J = 4.8, 2.0, 0.9$ Hz, 1H, H-6)
 - δ 7.64 (td, $J = 7.7, 2.0$ Hz, 1H, H-4)
 - δ 7.26 (ddd, $J = 7.5, 4.8, 0.9$ Hz, 1H, H-5)
 - δ 7.16 (ddd, $J = 7.5, 2.0, 0.9$ Hz, 1H, H-3)[\[2\]](#)
- ^{13}C NMR ($CDCl_3$): The carbon NMR spectrum shows five signals, with the carbon bearing the chlorine atom being the most deshielded among the carbon atoms.
 - δ 150.5 (C-2)

- δ 149.8 (C-6)
- δ 139.3 (C-4)
- δ 124.2 (C-3)
- δ 122.9 (C-5)[8][10][11]

The IR spectrum of **2-chloropyridine** displays characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-Cl bond.

- Key Absorptions (cm^{-1}): 3060-3010 (C-H stretching, aromatic), 1580, 1560, 1460, 1420 (C=C and C=N stretching of the pyridine ring), 1150-1000 (in-plane C-H bending), 750 (C-Cl stretching).[12]

Electron ionization mass spectrometry (EI-MS) of **2-chloropyridine** shows a prominent molecular ion peak and characteristic fragmentation patterns.

- m/z (relative intensity): 113 (M^+ , 100%), 78 ($\text{M}^+ - \text{Cl}$, 95%), 51 (C_4H_3^+ , 40%).[1][13] The isotopic pattern of the molecular ion, with a significant $\text{M}+2$ peak (approximately one-third the intensity of the M^+ peak), is indicative of the presence of a chlorine atom.

Reactivity of 2-Chloropyridine

The reactivity of **2-chloropyridine** is dominated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. This electronic arrangement makes the pyridine ring electron-deficient, particularly at the 2-, 4-, and 6-positions, and activates the C-Cl bond towards nucleophilic attack and oxidative addition in cross-coupling reactions.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

One of the most fundamental reactions of **2-chloropyridine** is nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$), where the chloride is displaced by a variety of nucleophiles.[4]

The $\text{S}_{\text{n}}\text{Ar}$ reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14] The negative charge in this intermediate is delocalized over the pyridine ring, with a significant resonance contributor

placing the negative charge on the electronegative nitrogen atom. This stabilization is a key factor in the high reactivity of the 2-position towards nucleophilic attack.[15] The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Caption: General mechanism of nucleophilic aromatic substitution on **2-chloropyridine**.

The electron-withdrawing effect of the ring nitrogen makes the 2- and 4-positions particularly susceptible to nucleophilic attack.[15] In **2-chloropyridine**, the attack occurs at the C-2 position, facilitated by the presence of a good leaving group (chloride).

A wide range of nucleophiles can be employed in S_NAr reactions with **2-chloropyridine**:

- Hydroxides (e.g., NaOH): Yield 2-hydroxypyridine.[14]
- Alkoxides (e.g., NaOEt): Form 2-alkoxypyridines.
- Amines (e.g., R₂NH): Produce 2-aminopyridines. This reaction can sometimes require harsh conditions, but the use of flow reactors at high temperatures can significantly improve yields and reduce reaction times.
- Thiols (e.g., RSH): Give 2-thiopyridines.
- Cyanide (e.g., KCN): Lead to 2-cyanopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloropyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction of **2-chloropyridine** with boronic acids or their derivatives is a widely used method for the synthesis of 2-arylpypyridines.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of **2-Chloropyridine** with Phenylboronic Acid

- Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-chloropyridine** (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K_2CO_3 , 2.0 mmol, 2.0 equiv.).
- Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.02-0.05 mmol, 2-5 mol%).
- Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
- Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyridine.[5]

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[16] **2-Chloropyridine** readily participates in this reaction with a variety of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of **2-Chloropyridine** with a Secondary Amine

- Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., $Pd_2(dba)_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide ($NaOtBu$, 1.2-1.5 equiv.).
- Substrate Addition: Add **2-chloropyridine** (1.0 mmol, 1.0 equiv.) and the secondary amine (1.1-1.2 equiv.).

- Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C).
- Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
- Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the resulting 2-aminopyridine derivative by column chromatography.[\[17\]](#)
- Stille Coupling: This reaction involves the coupling of **2-chloropyridine** with organotin compounds (organostannanes) in the presence of a palladium catalyst.[\[3\]](#)[\[18\]](#) It is a versatile method for forming carbon-carbon bonds.
- Heck Reaction: The Heck reaction couples **2-chloropyridine** with alkenes to form 2-vinylpyridines or substituted derivatives.[\[19\]](#)
- Negishi Coupling: This reaction utilizes organozinc reagents to couple with **2-chloropyridine**, catalyzed by palladium or nickel complexes.[\[9\]](#)[\[20\]](#)[\[21\]](#) It is known for its high functional group tolerance.
- Sonogashira Coupling: This involves the coupling of **2-chloropyridine** with terminal alkynes, providing a direct route to 2-alkynylpyridines.
- Cross-Electrophile Coupling: Nickel-catalyzed cross-electrophile coupling of **2-chloropyridines** with alkyl bromides offers a direct method for the synthesis of 2-alkylated pyridines.[\[22\]](#)

Lithiation and Reactions with Electrophiles

The deprotonation of **2-chloropyridine** with strong bases, particularly organolithium reagents, is a powerful strategy for introducing substituents at specific positions on the pyridine ring. The regioselectivity of this reaction is highly dependent on the base and reaction conditions.

- With Lithium Diisopropylamide (LDA): LDA typically promotes lithiation at the C-3 position due to a directed ortho-metallation effect of the chlorine atom.
- With n-Butyllithium (n-BuLi): The reaction with n-BuLi can be complex, often leading to nucleophilic addition to the C=N bond.
- With BuLi-LiDMAE Superbase: A combination of n-butyllithium and lithium 2-(dimethylamino)ethoxide (LiDMAE) has been shown to achieve regioselective lithiation at the C-6 position. This "superbase" approach avoids nucleophilic addition and allows for the introduction of a wide range of electrophiles at this position.

Experimental Protocol: Regioselective C-6 Lithiation and Quenching with an Electrophile

- Base Preparation: In a flame-dried, nitrogen-flushed flask, prepare the BuLi-LiDMAE reagent by reacting n-butyllithium with 2-(dimethylamino)ethanol in an appropriate solvent like hexane.
- Lithiation: Cool the solution of **2-chloropyridine** in an apolar solvent (e.g., hexane) to -78 °C. Add the pre-formed BuLi-LiDMAE reagent dropwise. Stir the mixture at this temperature for the specified time to ensure complete lithiation.
- Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture at -78 °C.
- Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the 6-substituted-**2-chloropyridine** derivative by column chromatography.

Applications in Synthesis

The diverse reactivity of **2-chloropyridine** makes it a valuable intermediate in the synthesis of a wide range of important molecules.

- Pharmaceuticals: It is a key building block for numerous active pharmaceutical ingredients (APIs), including antihistamines (e.g., pheniramine), antiarrhythmics, and antifungal agents. [\[1\]](#)
- Agrochemicals: **2-Chloropyridine** is used in the production of fungicides, insecticides, and herbicides.[\[1\]](#)[\[2\]](#) For example, it is a precursor to pyrithione, an antifungal and antibacterial agent found in anti-dandruff shampoos.[\[2\]](#)[\[5\]](#)
- Organic Synthesis: It serves as a versatile starting material for the synthesis of more complex substituted pyridines, which are important ligands in coordination chemistry and catalysis.[\[1\]](#)

Safety and Handling

2-Chloropyridine is a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[\[6\]](#)[\[10\]](#)[\[23\]](#) It can cause severe skin and eye irritation.[\[6\]](#)[\[10\]](#)[\[23\]](#)
- Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[10\]](#)[\[12\]](#) Avoid inhalation of vapors and contact with skin and eyes.[\[12\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[\[10\]](#)[\[23\]](#)

Conclusion

2-Chloropyridine is a cornerstone of modern heterocyclic chemistry. Its unique electronic properties, arising from the interplay between the ring nitrogen and the chlorine substituent, endow it with a rich and versatile reactivity. A comprehensive understanding of its fundamental properties and its behavior in key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and regioselective lithiation is essential for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical guidance for chemists working with this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine, 2-chloro- [webbook.nist.gov]
- 2. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 10. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 2-Chloropyridine(109-09-1) IR Spectrum [chemicalbook.com]
- 13. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. yufengchemicals.com [yufengchemicals.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Stille reaction - Wikipedia [en.wikipedia.org]
- 19. yufengchemicals.com [yufengchemicals.com]
- 20. Negishi coupling - Wikipedia [en.wikipedia.org]
- 21. Negishi Coupling | NROChemistry [nrochemistry.com]

- 22. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloropyridine: Fundamental Properties and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7768013#2-chloropyridine-fundamental-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com